molecular formula C18H22ClN3O4S B2774851 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine CAS No. 2320825-69-0

4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine

Cat. No.: B2774851
CAS No.: 2320825-69-0
M. Wt: 411.9
InChI Key: VDHKOSCLDJLVPI-UHFFFAOYSA-N
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Description

4-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its complex structure integrates several pharmacologically active motifs, including a benzenesulfonyl group, a piperidine ring, and a methylpyrimidine unit. This specific arrangement suggests potential for diverse biochemical interactions, making it a valuable intermediate for probing novel biological pathways. Potential Research Applications and Value The molecular architecture of this compound indicates its primary utility as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. Researchers may investigate its properties in the context of G Protein-Coupled Receptor (GPCR) signaling . GPCRs are a major family of drug targets, and compounds with sulfonamide and heterocyclic structures are frequently explored for their modulator activity . Furthermore, the presence of the sulfonamide group is a common feature in many enzyme inhibitors, suggesting potential application in high-throughput screening assays to discover new agents for various disorders . Its structural analogs are often explored in oncology and metabolic disease research . Handling and Storage To maintain stability and purity, this compound should be stored sealed in a cool (2-8°C) and dry environment, away from moisture . As with all research chemicals, proper safety protocols should be followed. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-13-9-18(21-12-20-13)26-11-14-5-7-22(8-6-14)27(23,24)15-3-4-17(25-2)16(19)10-15/h3-4,9-10,12,14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHKOSCLDJLVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the piperidine ring: This step involves the cyclization of an appropriate amine with a dihaloalkane.

    Attachment of the sulfonyl group: This is usually done through a sulfonylation reaction using a sulfonyl chloride.

    Final coupling: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloromethoxyphenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine include other sulfonyl-substituted piperidine derivatives and pyrimidine-based compounds. Examples include:

  • 4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5-methylpyrimidine
  • 4-((1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-ethylpyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the sulfonyl group, piperidine ring, and pyrimidine ring in a single molecule provides a unique scaffold for the development of new compounds with diverse biological and chemical properties.

Biological Activity

The compound 4-{[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a complex organic molecule with significant potential in pharmaceutical applications. Its structure, characterized by a pyrimidine core, a piperidine ring, and a sulfonyl group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O4SC_{18}H_{22}ClN_{3}O_{4}S, and it has a molecular weight of 411.9 g/mol. The presence of the piperidine and sulfonyl groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₃O₄S
Molecular Weight411.9 g/mol
CAS Number2320825-69-0

Antimicrobial Activity

Research indicates that compounds containing piperidine and sulfonyl moieties exhibit significant antimicrobial properties. A study evaluating similar piperidine derivatives found them effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . In vitro studies demonstrated that derivatives with piperidine rings can inhibit tumor cell proliferation by interfering with cell cycle progression .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's, as it helps increase acetylcholine levels in synaptic clefts . The sulfonamide group is known for its enzyme inhibitory properties, which can be leveraged in drug design for conditions requiring enzyme modulation.

Case Studies

  • Antimicrobial Evaluation : A series of synthesized piperidine derivatives were tested for antibacterial activity against common pathogens. Results indicated that modifications to the sulfonyl group significantly enhanced antibacterial efficacy, suggesting that structural optimization could lead to more potent agents .
  • Cancer Cell Line Studies : In studies involving human cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

The biological activities observed can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : By activating apoptotic pathways in cancer cells, these compounds can effectively reduce tumor viability.
  • Enzyme Modulation : The interaction with enzymes like AChE suggests potential applications in treating cognitive disorders by enhancing neurotransmitter availability.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and nucleophilic substitution for pyrimidine coupling. Key steps:
  • Sulfonylation : React 3-chloro-4-methoxybenzenesulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
  • Pyrimidine Coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to attach the methoxy-pyrimidine moiety to the piperidine scaffold.
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature (0°C to room temperature), and reaction time (12–24 hrs) to maximize yield (>75%) and minimize byproducts. Purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for structural elucidation, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Piperidine Ring : δ 3.5–4.0 ppm (piperidinyl methoxy protons), δ 2.5–3.0 ppm (piperidine CH₂ groups).
  • Pyrimidine Ring : δ 8.2–8.5 ppm (C-H protons), δ 6.8–7.2 ppm (aromatic sulfonyl protons).
  • Sulfonyl Group : δ 125–130 ppm (¹³C signal).
  • ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 452.1 (calculated for C₁₈H₂₁ClN₃O₄S).
  • IR : Sulfonyl S=O stretches at 1150–1200 cm⁻¹ .

Q. What in vitro screening methodologies are recommended for preliminary assessment of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., methionine aminopeptidase-1 inhibition) with recombinant enzymes. Monitor activity via fluorescent substrates (e.g., 50 µM compound, 1 hr incubation, λₑₓ/λₑₘ = 360/460 nm).
  • Cytotoxicity Screening : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations for 48 hrs. Compare IC₅₀ values to control compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substitutions on the pyrimidine (e.g., 6-methyl → 6-ethyl) or sulfonyl group (e.g., 4-methoxy → 4-ethoxy).
  • Bioisosteric Replacement : Replace the piperidine ring with morpholine or thiomorpholine to assess impact on solubility and target binding.
  • Computational Modeling : Perform docking studies (AutoDock Vina) against crystallized targets (e.g., PDB: 3Q8Z) to identify critical hydrogen bonds (e.g., sulfonyl oxygen with Lys78). Validate with mutagenesis assays .

Q. What advanced computational methods are suitable for predicting target interactions and binding affinities?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (GROMACS) over 100 ns to assess stability of sulfonyl-piperidine interactions.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., chloro → fluoro) to predict affinity changes.
  • Machine Learning : Train QSAR models using PubChem BioActivity data (e.g., IC₅₀ values of analogs) to prioritize synthesis targets .

Q. How can researchers address discrepancies between in vitro potency and cellular permeability?

  • Methodological Answer :
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Pₐₚₚ). If Pₐₚₑ < 1 × 10⁻⁶ cm/s, modify logP via substituents (e.g., replace methoxy with hydroxyl).
  • Prodrug Strategies : Introduce ester or carbamate groups on the methoxy moiety to enhance lipophilicity. Hydrolyze in vivo via esterases .

Key Considerations

  • Contradictions : Variability in enzyme inhibition vs. cellular activity may stem from off-target effects. Validate via siRNA knockdown of suspected targets .
  • Unresolved Challenges : Poor aqueous solubility (logP ~3.5) limits bioavailability. Explore nanoformulation or co-solvent systems (e.g., PEG-400) .

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